molecular formula C20H23FN2O3S B4626588 Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B4626588
M. Wt: 390.5 g/mol
InChI Key: FYEHXKAPXABJGD-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Piperidine Ring: The piperidine ring is attached through an amide bond formation reaction, involving the reaction of a piperidine derivative with an acyl chloride or anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
  • Methyl 4-(4-bromophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Uniqueness

Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-2-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-13-4-3-9-23(10-13)11-17(24)22-19-18(20(25)26-2)16(12-27-19)14-5-7-15(21)8-6-14/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEHXKAPXABJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
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Methyl 4-(4-fluorophenyl)-2-{[(3-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

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